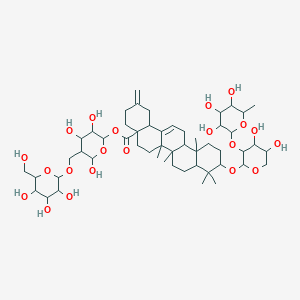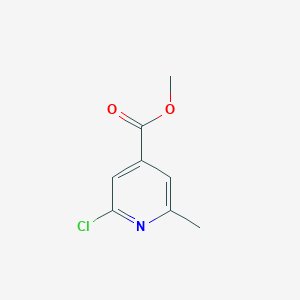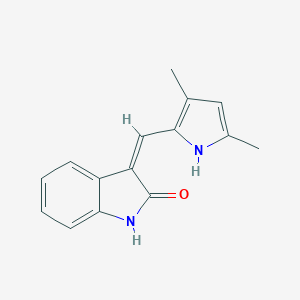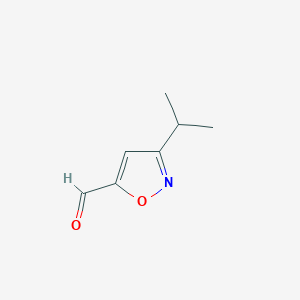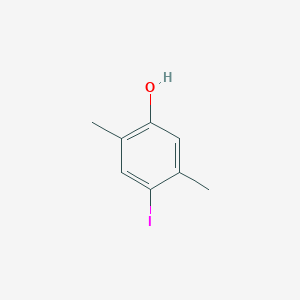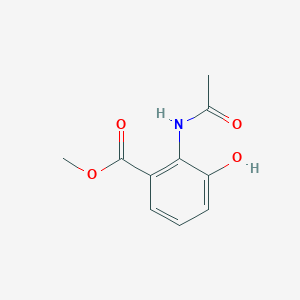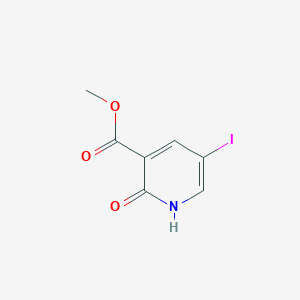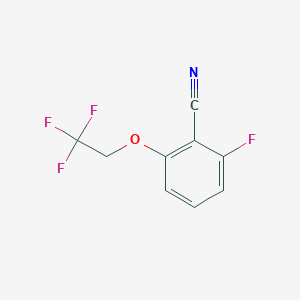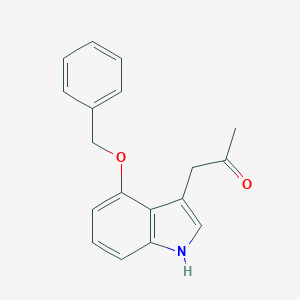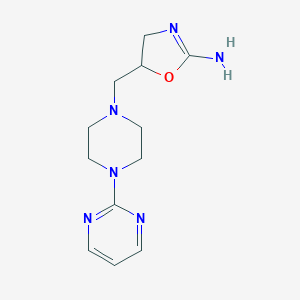
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor (CRF_1). It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders.
Mécanisme D'action
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor. The CRF_1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a key role in the stress response. 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine binds to the CRF_1 receptor and blocks the binding of CRF, which is a neuropeptide that is released in response to stress. By blocking the CRF_1 receptor, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine reduces the stress response and has anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been studied for its potential in treating addiction and stress-related disorders such as PTSD. In addition to its effects on behavior, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have effects on various physiological systems, including the immune system, the cardiovascular system, and the hypothalamic-pituitary-adrenal (HPA) axis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its selectivity for the CRF_1 receptor. This allows for more precise targeting of the stress response system. However, one limitation of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its poor solubility, which can make it difficult to administer in some experimental settings. Additionally, its effects may vary depending on the dose and route of administration.
Orientations Futures
There are several potential future directions for research on 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential in treating addiction and stress-related disorders such as PTSD. Additionally, further research is needed to fully understand its effects on various physiological systems, including the immune system and the cardiovascular system. Finally, there is a need for the development of more soluble analogs of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine to improve its bioavailability and facilitate its use in experimental settings.
Conclusion
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has anxiolytic and antidepressant effects and has been studied for its potential in treating addiction and stress-related disorders such as PTSD. While it has some limitations, including poor solubility, it holds promise for future research and development.
Méthodes De Synthèse
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a synthetic compound that can be prepared by various methods. One of the most common methods involves the reaction of 2-chloro-4,5-dihydrooxazole with 4-(2-pyrimidinyl)-1-piperazine carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine with high purity.
Applications De Recherche Scientifique
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, it has been studied for its potential in treating addiction and stress-related disorders such as post-traumatic stress disorder (PTSD).
Propriétés
Numéro CAS |
120182-20-9 |
|---|---|
Nom du produit |
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine |
Formule moléculaire |
C12H18N6O |
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H18N6O/c13-11-16-8-10(19-11)9-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,10H,4-9H2,(H2,13,16) |
Clé InChI |
CFFBLPKCMVYPLU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
SMILES canonique |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
Autres numéros CAS |
127908-95-6 |
Synonymes |
5-(1-(2-pyrimidyl)-4-piperazino)methyl-2-amino-2-oxazoline Cor 32-86 COR 3286 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



